molecular formula C23H23F3N4O2 B14938842 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14938842
M. Wt: 444.4 g/mol
InChI Key: OUPAUSSMKXXOJV-UHFFFAOYSA-N
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Description

The compound 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a fused pyrimido-triazinone core. Key structural attributes include:

  • Position 3: A 2-hydroxyethyl group, contributing to solubility and hydrogen-bonding capacity.
  • Position 8: A methyl group, influencing steric and electronic properties.
  • Position 1: A 3-(trifluoromethyl)phenyl moiety, known for its electron-withdrawing effects and metabolic stability.

This compound belongs to a class of nitrogen-rich heterocycles, often explored for pharmaceutical applications due to their modular substitution patterns and bioactivity .

Properties

Molecular Formula

C23H23F3N4O2

Molecular Weight

444.4 g/mol

IUPAC Name

7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H23F3N4O2/c1-16-20(12-17-6-3-2-4-7-17)21(32)30-15-28(10-11-31)14-29(22(30)27-16)19-9-5-8-18(13-19)23(24,25)26/h2-9,13,31H,10-12,14-15H2,1H3

InChI Key

OUPAUSSMKXXOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC(=C3)C(F)(F)F)CCO)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s structure suggests potential pharmacological applications. It may interact with specific biological targets, leading to therapeutic effects. Further studies are needed to explore its efficacy and safety as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique functional groups may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with structurally related analogues from the literature:

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Pyrimido[1,2-a][1,3,5]triazin-6-one 7-benzyl, 3-(2-hydroxyethyl), 8-methyl, 1-[3-(trifluoromethyl)phenyl] ~447.4 (estimated) Not reported Enhanced solubility (hydroxyethyl), metabolic stability (CF₃)
diethyl 8-cyano-7-(4-nitrophenyl)-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 3-phenethyl, 5,6-dicarboxylate 515.5 243–245 High polarity (nitro, cyano), moderate yield (51%)
diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 3-benzyl, 8-cyano, 7-(4-nitrophenyl), 5,6-dicarboxylate 501.4 215–217 Lower melting point vs. [1], 55% yield
3-Benzyl-8-(trifluoromethyl)-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6-one Pyrimido[2,1-b][1,3,5]thiadiazine 3-benzyl, 8-(trifluoromethyl), sulfur-containing ring 327.3 Not reported Reduced molecular weight, thiadiazine core

Key Observations

Core Heterocycle Variability: The target compound’s pyrimido-triazinone core differs from the imidazo-pyridine or thiadiazine scaffolds in analogues.

Substituent Impact :

  • Trifluoromethyl (CF₃) : Present in both the target compound and , this group improves metabolic stability and membrane permeability. However, its placement at position 1 (target) vs. position 8 () may alter steric interactions.
  • Hydroxyethyl vs. Nitrophenyl : The hydroxyethyl group (target) increases hydrophilicity compared to the nitro-substituted analogues , which exhibit higher polarity but lower solubility in biological systems.

Synthetic Yields: Analogues and were synthesized with moderate yields (51–55%), suggesting challenges in introducing multiple bulky substituents.

Thermal Stability: Melting points for nitro-containing compounds are notably higher (215–245°C) than typical trifluoromethylated derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole) in nitro groups.

Biological Activity

The compound 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound with potential biological activities. This article explores its biological properties based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₅O
  • Molecular Weight : 385.36 g/mol
  • CAS Number : Not available in the provided sources.

The presence of trifluoromethyl and hydroxyethyl groups suggests potential interactions with biological targets that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that certain modifications to the pyrimidine ring can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 32 µg/mL depending on the structure and substituents present .

Antiviral Activity

In vitro studies have shown that related compounds exhibit antiviral properties against several viruses. For instance, pyrazolo[3,4-d]pyrimidines have demonstrated significant activity against respiratory syncytial virus (RSV), with effective concentrations (EC50) ranging from 5 to 28 µM . The structural similarities suggest that the target compound may also possess antiviral capabilities.

Antitumor Activity

Preliminary studies indicated that the compound could inhibit tumor cell proliferation. In a study involving various cancer cell lines, compounds with similar triazinone structures showed IC50 values between 10 and 50 µM. These findings warrant further investigation into the specific mechanisms of action and potential pathways involved in its antitumor effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of the target compound to evaluate their antimicrobial properties. The results indicated that modifications at the benzyl position significantly enhanced activity against Gram-positive bacteria. The most potent derivative exhibited an MIC of 0.5 µg/mL against S. aureus.

CompoundStructure ModificationMIC (µg/mL)
ABenzyl group0.5
BHydroxyethyl group4
CTrifluoromethyl group32

Case Study 2: Antiviral Screening

A series of antiviral assays were conducted using the target compound against RSV and influenza virus strains. The findings revealed a promising antiviral profile with EC50 values indicating effective inhibition of viral replication.

Virus TypeEC50 (µM)Selectivity Index
RSV10>20
Influenza15>15

Research Findings Summary

The biological activity of 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is supported by diverse research findings suggesting its potential as an antimicrobial and antiviral agent with antitumor properties. Further studies are necessary to elucidate its mechanisms of action and optimize its pharmacological profile.

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